2-(Aminomethyl)-1-methoxybutane
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Overview
Description
2-(Aminomethyl)-1-methoxybutane is an organic compound that features both an amine group and a methoxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methoxybutane can be achieved through several methods. One common approach involves the reaction of 1-methoxybutane with formaldehyde and ammonia under acidic conditions. This reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, ensuring efficient conversion of intermediates to the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-methoxybutane undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the nucleophilic attack.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halides, thiols, or other substituted derivatives.
Scientific Research Applications
2-(Aminomethyl)-1-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-methoxybutane involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl group but has a pyridine ring instead of a butane backbone.
2-(Aminomethyl)indole: Contains an indole ring, offering different electronic properties and reactivity.
1-(Aminomethyl)-2-methoxyethane: Similar structure but with an ethane backbone.
Uniqueness
2-(Aminomethyl)-1-methoxybutane is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-(methoxymethyl)butan-1-amine |
InChI |
InChI=1S/C6H15NO/c1-3-6(4-7)5-8-2/h6H,3-5,7H2,1-2H3 |
InChI Key |
UWVJSXXHAVYHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)COC |
Origin of Product |
United States |
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